molecular formula C18H18ClFN2O2S B2679027 2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide CAS No. 439112-45-5

2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide

Cat. No.: B2679027
CAS No.: 439112-45-5
M. Wt: 380.86
InChI Key: XGTTUOADXJKVDY-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide is a chemical compound with the molecular formula C15H13ClFNOS It is known for its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 3-fluoro-4-morpholinophenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(3-fluorophenyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide stands out due to the presence of both a fluorophenyl group and a morpholine ring. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2S/c19-13-1-4-15(5-2-13)25-12-18(23)21-14-3-6-17(16(20)11-14)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTTUOADXJKVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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